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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-fluoropyridine
CAS No.: 155705-46-7
Cat. No.: B133889

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative that serves as a key
building block in the synthesis of complex organic molecules, particularly in the fields of
pharmaceutical and agrochemical research. Its unique structural features—a reactive
chloromethyl group and a fluorine atom on the pyridine ring—make it a versatile intermediate
for introducing the 2-fluoropyridin-4-ylmethyl moiety into a target molecule. This guide provides
a comprehensive overview of its chemical properties, a plausible synthetic route, and its
potential applications in medicinal chemistry.

Core Molecular Data

The fundamental physicochemical properties of 4-(Chloromethyl)-2-fluoropyridine are
summarized in the table below, providing a quick reference for researchers.
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Property Value

Molecular Formula CeHsCIFN

Molecular Weight 145.56 g/mol

CAS Number 155705-46-7

IUPAC Name 4-(chloromethyl)-2-fluoropyridine
Canonical SMILES C1=CN=C(C=C1CCIF

InChl Key OMHRYXJIMNXMSZ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 4-(Chloromethyl)-2-
fluoropyridine are not readily available in published literature, a plausible synthetic pathway
can be constructed based on established organic chemistry principles for related pyridine
derivatives. A likely approach involves the chlorination of a precursor, 2-fluoro-4-methylpyridine.

Hypothetical Experimental Protocol: Chlorination of 2-
Fluoro-4-methylpyridine

This protocol is a representative example and may require optimization.

Objective: To synthesize 4-(chloromethyl)-2-fluoropyridine via free-radical chlorination of 2-
fluoro-4-methylpyridine.

Materials:

e 2-Fluoro-4-methylpyridine

N-Chlorosuccinimide (NCS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

Anhydrous carbon tetrachloride (CCla) or other suitable non-polar solvent

Sodium bicarbonate (NaHCOs) solution
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Anhydrous magnesium sulfate (MgSQOa)

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Reaction Setup: A dried round-bottom flask is charged with 2-fluoro-4-methylpyridine and
anhydrous carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reagents: N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of
benzoyl peroxide are added to the stirred solution.

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCla)
and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the
consumption of the starting material.

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The
succinimide byproduct is removed by filtration.

Extraction: The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to
neutralize any acidic byproducts, followed by a wash with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by column chromatography on silica gel or by
distillation under reduced pressure to yield pure 4-(chloromethyl)-2-fluoropyridine.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the precursor to 4-(Chloromethyl)-2-

fluoropyridine and its subsequent potential application as a building block in the synthesis of a

hypothetical biologically active molecule.
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Caption: A logical workflow for the synthesis and application of 4-(Chloromethyl)-2-
fluoropyridine.
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Potential Applications in Drug Development

While specific examples of marketed drugs containing the 4-(chloromethyl)-2-fluoropyridine
moiety are not prominent, its structural alerts suggest high utility in medicinal chemistry. The
chloromethyl group is a versatile electrophile that can readily react with a variety of
nucleophiles (e.g., amines, phenols, thiols) via nucleophilic substitution reactions. This allows
for the straightforward linkage of the 2-fluoropyridine core to other molecular scaffolds.

The presence of the fluorine atom at the 2-position of the pyridine ring can significantly
influence the physicochemical properties of the final compound. Fluorine substitution is a
common strategy in drug design to:

¢ Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative
metabolism, thereby increasing the drug's half-life.

e Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine
nitrogen, affecting its binding interactions and solubility.

e Improve Binding Affinity: Fluorine can participate in favorable interactions with biological
targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the
potency of the drug candidate.

Given these properties, 4-(Chloromethyl)-2-fluoropyridine is a valuable intermediate for the
synthesis of novel compounds targeting a wide range of biological targets, including kinases,
proteases, and G-protein coupled receptors.

Signaling Pathways

Currently, there is no publicly available information that directly implicates 4-(Chloromethyl)-2-
fluoropyridine or its immediate derivatives in specific signaling pathways. The biological
activity of molecules synthesized using this building block would be entirely dependent on the
overall structure of the final compound and its specific biological target.

The diagram below illustrates a hypothetical scenario where a molecule synthesized from 4-
(Chloromethyl)-2-fluoropyridine acts as a kinase inhibitor.
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Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from the core
molecule.

Conclusion
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4-(Chloromethyl)-2-fluoropyridine is a valuable and reactive chemical intermediate with
significant potential in the synthesis of novel, biologically active compounds. While detailed
experimental and biological data for this specific molecule are scarce in the public domain, its
chemical properties make it an attractive building block for medicinal chemists aiming to
leverage the benefits of fluorine substitution in drug design. Further research into the
applications of this compound is warranted to fully explore its utility in the development of new
therapeutics.

» To cite this document: BenchChem. [In-Depth Technical Guide to 4-(Chloromethyl)-2-
fluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133889/docs#in-depth-technical-guide-to-4-
chloromethyl-2-fluoropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b133889/docs?utm_src=pdf-body#in-depth-technical-guide-to-4-chloromethyl-2-fluoropyridine
https://www.benchchem.com/product/b133889/docs#in-depth-technical-guide-to-4-chloromethyl-2-fluoropyridine
https://www.benchchem.com/product/b133889/docs#in-depth-technical-guide-to-4-chloromethyl-2-fluoropyridine
https://www.benchchem.com/product/b133889/docs#in-depth-technical-guide-to-4-chloromethyl-2-fluoropyridine
https://www.benchchem.com/product/b133889/docs#in-depth-technical-guide-to-4-chloromethyl-2-fluoropyridine
https://www.benchchem.com/product/b133889?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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